

# PF-1355 solubility and formulation for research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | PF-1355 |           |
| Cat. No.:            | B609968 | Get Quote |

## **Application Notes and Protocols: PF-1355**

For Research Use Only

## Introduction

**PF-1355**, also known as PF-06281355, is a potent and selective, mechanism-based inhibitor of myeloperoxidase (MPO).[1][2][3][4] MPO is an enzyme primarily found in neutrophils and is implicated in the pathogenesis of various inflammatory and cardiovascular diseases.[5] By generating highly reactive oxidants like hypochlorous acid, MPO contributes to tissue damage. [5] **PF-1355** irreversibly inhibits MPO, presenting a valuable tool for researchers studying the role of MPO in disease models.[5][6] These application notes provide detailed information on the solubility and formulation of **PF-1355** for research purposes, along with a protocol for a common in vitro assay.

# **Chemical Properties**



| Property          | Value                    | Reference |
|-------------------|--------------------------|-----------|
| Synonyms          | PF-06281355              | [3][6]    |
| Molecular Formula | C14H15N3O4S              | [1][2][6] |
| Molecular Weight  | 321.35 g/mol             | [1][2]    |
| Appearance        | White to off-white solid | [1][3]    |
| Purity            | ≥98%                     | [2][6]    |
| CAS Number        | 1435467-38-1             | [1][2][6] |

## Solubility

**PF-1355** is a crystalline solid with limited aqueous solubility.[6] The use of organic solvents is necessary to prepare stock solutions. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, using newly opened DMSO is recommended.[1] If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[1]

| Solvent                     | Solubility                                       | Reference |
|-----------------------------|--------------------------------------------------|-----------|
| DMSO                        | 50 mg/mL (155.59 mM) (with ultrasonic treatment) | [1]       |
| 20 mM (with gentle warming) | [2]                                              |           |
| 10 mg/mL                    | [6]                                              |           |
| DMF                         | 10 mg/mL                                         | [6]       |
| Ethanol                     | 5 mg/mL                                          | [6]       |
| DMF:PBS (pH 7.2) (1:1)      | 0.5 mg/mL                                        | [6]       |

## Formulation for In Vitro and In Vivo Studies

Due to its poor water solubility, **PF-1355** requires specific formulations for use in aqueous-based biological assays and for in vivo administration. Below are established protocols for



preparing PF-1355 solutions.

### In Vitro Formulations

For cell-based assays, it is crucial to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be further diluted in the appropriate aqueous buffer or cell culture medium.

Stock Solution Preparation (Example):

To prepare a 10 mM stock solution in DMSO:

- Weigh out 3.21 mg of PF-1355.
- Add 1 mL of high-purity DMSO.
- Mix thoroughly by vortexing and/or sonication until the solid is completely dissolved. Store at
   -20°C or -80°C for long-term storage.[1]

## In Vivo Formulations

For animal studies, **PF-1355** can be formulated as a suspension or a clear solution using various excipients. The choice of formulation will depend on the route of administration and the desired pharmacokinetic profile.



| Formulation<br>Composition                           | Achieved<br>Concentration | Protocol                                                            | Reference |
|------------------------------------------------------|---------------------------|---------------------------------------------------------------------|-----------|
| 10% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline | ≥ 2.08 mg/mL (6.47<br>mM) | Add each solvent one by one, mixing thoroughly after each addition. | [1]       |
| 10% DMSO, 90%<br>(20% SBE-β-CD in<br>Saline)         | ≥ 2.08 mg/mL (6.47<br>mM) | Add the DMSO stock to the SBE-β-CD solution and mix.                | [1]       |
| 10% DMSO, 90%<br>Corn Oil                            | ≥ 2.08 mg/mL (6.47<br>mM) | Add the DMSO stock to the corn oil and mix.                         | [1]       |

# Experimental Protocols In Vitro MPO Activity Assay

This protocol describes a cell-free assay to measure the inhibitory effect of **PF-1355** on MPO activity using Amplex Red as a fluorescent probe.

### Materials:

- Purified human MPO
- PF-1355
- · Amplex Red
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Sodium nitrite (NaNO<sub>2</sub>)
- Phosphate buffer (50 nM, pH 7.4)
- 140 mM Sodium chloride (NaCl)



- 96-well black microplate
- Fluorescence plate reader

#### Protocol:

- Prepare Assay Buffer: Prepare a solution of 50 nM phosphate buffer (pH 7.4) containing 140 mM NaCl and 10 mM NaNO<sub>2</sub>.
- Prepare Reagent Mix: To the assay buffer, add Amplex Red to a final concentration of 40  $\mu$ M and H<sub>2</sub>O<sub>2</sub> to a final concentration of 10  $\mu$ M.
- Prepare **PF-1355** Dilutions: Prepare a serial dilution of **PF-1355** in the assay buffer to achieve a range of desired concentrations for IC<sub>50</sub> determination.
- Assay Procedure: a. To each well of a 96-well black microplate, add 50 μL of the reagent mix. b. Add a specific volume of the diluted PF-1355 or vehicle control to the wells. c. To initiate the reaction, add purified human MPO to each well. d. Immediately place the plate in a fluorescence plate reader.
- Data Acquisition: Measure the fluorescence kinetically with an excitation wavelength of 530 nm and an emission wavelength of 580 nm.[1] The rate of change in fluorescence (Vmax) corresponds to MPO activity.[1]
- Data Analysis: Calculate the percent inhibition of MPO activity for each PF-1355
  concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a
  dose-response curve.

## **Visualizations**





Click to download full resolution via product page

Caption: MPO signaling pathway and the inhibitory action of PF-1355.





Click to download full resolution via product page

Caption: Workflow for the in vitro MPO activity assay.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. PF-06281355 | CAS 1435467-38-1 | Sun-shinechem [sun-shinechem.com]
- 4. PF-1355 | PF-06281355 | MPO Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. PF-1355, a mechanism-based myeloperoxidase inhibitor, prevents immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [PF-1355 solubility and formulation for research].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609968#pf-1355-solubility-and-formulation-for-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com